2-Methyl-4-heptanone
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-4-heptanone and related compounds often involves cross aldol condensation, dehydration, and catalyzed hydrogenation processes. For instance, Jiang Ping-ping et al. (2004) described a method for synthesizing 2-heptanone by n-butyl aldehyde and propanone via cross aldol condensation, followed by dehydration and catalyzed hydrogenation, achieving excellent results under specific conditions, indicating the intricacy and precision required in the synthesis processes of such ketones (Jiang Ping-ping et al., 2004).
Molecular Structure Analysis
The molecular structure of related ketones has been elucidated through various analytical techniques. W. Nelson et al. (1988) conducted physical and structural studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, revealing insights into bond lengths, angles, and the importance of hydrogen bonding, which could provide a basis for understanding the structural aspects of 2-Methyl-4-heptanone (Nelson et al., 1988).
Chemical Reactions and Properties
Investigations into the chemical reactions of ketones similar to 2-Methyl-4-heptanone have shown their involvement in various chemical processes. For example, the study by R. Atkinson et al. (1995) on the OH radical-initiated reactions of ketones underscores the complex chemical behavior and potential environmental impact of such compounds, including the formation of acetone and 2-methylpropanal as reaction products (Atkinson et al., 1995).
Physical Properties Analysis
The physical properties of 2-Methyl-4-heptanone and related compounds, such as volatility and phase behavior, are crucial for their application in various industries. Studies on compounds like 4-methyl-3-heptanol have explored the effects of high pressures on their physical properties, providing valuable information for applications requiring specific environmental conditions (Pawlus et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-Methyl-4-heptanone, including reactivity and stability, are influenced by its molecular structure and environmental factors. The study by R. Atkinson et al. (2000) on the atmospheric chemistry of ketones emphasizes the importance of understanding the chemical properties of such compounds for assessing their environmental impact and behavior in atmospheric conditions (Atkinson et al., 2000).
Scientific Research Applications
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Use in Paints, Coatings, and Adhesives
- Field : Industrial Chemistry
- Application : 2-Methyl-4-heptanone is often used in paints, coatings, and adhesives for its excellent solvency and fast evaporation rate .
- Method : The compound would be mixed with other ingredients to form the paint, coating, or adhesive. The specific formulation would depend on the desired properties of the final product .
- Results : The use of 2-Methyl-4-heptanone can improve the performance of these products by enhancing their solvency and evaporation rate .
-
Gas Chromatography
- Field : Analytical Chemistry
- Application : 2-Methyl-4-heptanone can be used in gas chromatography, a common technique for separating and analyzing compounds .
- Method : The compound would be vaporized and carried by an inert gas through a column. The time it takes for the compound to pass through the column (its retention time) can be used to identify it .
- Results : This technique can provide valuable information about the composition of a sample, including the presence and concentration of 2-Methyl-4-heptanone .
Safety And Hazards
properties
IUPAC Name |
2-methylheptan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRJXOYALOGLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060816 | |
Record name | 4-Heptanone, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methyl-4-heptanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
155 °C | |
Record name | 2-Methyl-4-heptanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Methyl-4-heptanone | |
CAS RN |
626-33-5 | |
Record name | 2-Methyl-4-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-heptanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Heptanone, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Heptanone, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylheptan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-4-HEPTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EPS3PVK5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methyl-4-heptanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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